molecular formula C8H7N3S B1314542 5-(Thiophen-3-yl)pyrazin-2-amine CAS No. 710323-21-0

5-(Thiophen-3-yl)pyrazin-2-amine

Cat. No.: B1314542
CAS No.: 710323-21-0
M. Wt: 177.23 g/mol
InChI Key: TVLIZLWEJGLKAS-UHFFFAOYSA-N
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Description

5-(Thiophen-3-yl)pyrazin-2-amine is a chemical compound that has garnered significant attention due to its potential applications in various fields of research and industry. This compound features a pyrazine ring substituted with a thiophene group at the 5-position and an amine group at the 2-position, making it a unique heterocyclic compound with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Thiophen-3-yl)pyrazin-2-amine typically involves the condensation of pyrazin-2-amine with thiophene derivatives. One common method involves the use of 5-bromothiophene-2-carboxylic acid and pyrazin-2-amine in the presence of titanium tetrachloride (TiCl4) as a catalyst. This reaction proceeds through a one-pot condensation process, yielding the desired compound with a good yield .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(Thiophen-3-yl)pyrazin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron (III) chloride (FeCl3) or aluminum chloride (AlCl3).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring.

Scientific Research Applications

5-(Thiophen-3-yl)pyrazin-2-amine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide: This compound is structurally similar but contains a bromine atom and a carboxamide group.

    Thiophene-2-carboxylic acid derivatives: These compounds share the thiophene ring but differ in the substituents attached to the ring.

Uniqueness

5-(Thiophen-3-yl)pyrazin-2-amine is unique due to the presence of both a pyrazine ring and a thiophene ring, which imparts distinct chemical and physical properties. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research.

Properties

IUPAC Name

5-thiophen-3-ylpyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3S/c9-8-4-10-7(3-11-8)6-1-2-12-5-6/h1-5H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVLIZLWEJGLKAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=CN=C(C=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10470013
Record name 5-(Thiophen-3-yl)pyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10470013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

710323-21-0
Record name 5-(Thiophen-3-yl)pyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10470013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 2-amino-5-bromopyrazine (500 mg, 2.874 mmol), dichlorobis(triphenylphosphine)palladium(II) (290 mg, 0.413 mmol), 3-thiopheneboronic acid (500 mg, 3.908 mmol), and a saturated aqueous sodium carbonate solution (4 mL) in ethylene glycol dimethyl ether (8 mL) and ethanol (8 mL) was heated under reflux for 45 min. The reaction mixture was then cooled, diluted with ethyl acetate, and washed with water and a saturated aqueous sodium chloride solution. The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. Biotage chromatography (FLASH 40M, Silica, 1/1 hexanes/ethyl acetate) afforded 5-thiophen-3-yl-pyrazin-2-ylamine (351.3 mg, 69%) as a light purple solid: EI-HRMS m/e calcd for C8H7N3S (M+) 177.0361, found 177.0358.
Quantity
500 mg
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500 mg
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290 mg
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4 mL
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8 mL
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8 mL
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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